molecular formula C16H14N2O3 B5873196 N-benzyl-3-(4-nitrophenyl)acrylamide

N-benzyl-3-(4-nitrophenyl)acrylamide

Cat. No.: B5873196
M. Wt: 282.29 g/mol
InChI Key: LJOIWASCQLCFMM-DHZHZOJOSA-N
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Description

N-Benzyl-3-(4-nitrophenyl)acrylamide is a synthetic acrylamide derivative that serves as a valuable intermediate in organic and medicinal chemistry research. It features an electron-withdrawing nitro group on the phenyl ring, making it a candidate for studying conjugation effects and as a building block for the synthesis of more complex molecules. The compound's structure is characterized by spectroscopic data, including 1 H NMR (CDCl 3 ) δ 4.59 (d, J = 5.6 Hz, 2H), 6.55 (d, J = 15.6 Hz, 1H), 7.28–7.39 (m, 5H), 7.63 (d, J = 8.7 Hz, 2H), 7.72 (d, J = 15.6 Hz, 1H), 8.22 (d, J = 8.7 Hz, 2H) and 13 C NMR (CDCl 3 ) δ 44.2, 124.3, 124.6, 127.9, 128.1, 128.5, 129.0, 137.8, 139.0, 141.1, 148.3, 164.7 . This compound is part of a class of N-benzylcinnamamide scaffolds that are of significant interest in drug discovery. Structural analogs, such as N,N-dibenzylcinnamamide (DBCA) derivatives, have been designed and evaluated as novel allosteric inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a prominent target in inflammation and neurological diseases . Furthermore, related acrylamides are frequently utilized in studies involving aza-Michael addition reactions, which are pivotal for creating β-amino acid derivatives and other nitrogen-containing compounds under sustainable, solvent-free conditions . Researchers value this compound as a versatile scaffold for constructing potential bioactive molecules and for applications in methodological development in synthetic chemistry. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(17-12-14-4-2-1-3-5-14)11-8-13-6-9-15(10-7-13)18(20)21/h1-11H,12H2,(H,17,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOIWASCQLCFMM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Variations on the Aryl Ring
Compound Name Aryl Substituent Key Properties/Activities Reference
N-Benzyl-3-(3,4-dihydroxyphenyl)acrylamide 3,4-Dihydroxyphenyl Exhibits apoptosis-inducing activity via ROS generation; lower logP (more hydrophilic) .
N-Benzyl-3-(4-methoxy-3-methylphenyl)acrylamide 4-Methoxy-3-methylphenyl Increased lipophilicity (logP ~3.5) due to methoxy group; potential CNS activity .
N-Benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide 5-Bromo-2-methoxyphenyl Bromine enhances halogen bonding; antimicrobial activity against C. albicans .
2-Cyano-3-(4-nitrophenyl)acrylamide (9a) 4-Nitrophenyl + cyano Cyano group increases electrophilicity; used in polymer crosslinking .

Key Insight : The 4-nitro group in N-benzyl-3-(4-nitrophenyl)acrylamide enhances electrophilic reactivity compared to electron-donating groups (e.g., methoxy) or polar substituents (e.g., dihydroxy). This impacts both synthetic applications (e.g., aza-Michael additions) and biological interactions .

2.2. Variations in N-Substituents
Compound Name N-Substituent Key Properties/Activities Reference
N-(4-Chlorophenyl)-3-(4-nitrophenyl)acrylamide (NEA2) 4-Chlorophenyl Dual MAO-B/BACE1 inhibitor (IC₅₀ = 0.89 μM for BACE1); chloro group improves bioavailability .
N-Cyclohexyl-3-(4-nitrophenyl)acrylamide (NEA4) Cyclohexyl Reduced MAO-B inhibition (IC₅₀ = 2.3 μM) compared to aryl substituents; higher logP .
N-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylamide 2,4-Dichlorophenyl Antimicrobial activity (MIC = 8 μg/mL against E. coli); chloro groups enhance membrane penetration .
N-(4-Chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide 4-Chlorobenzyl + trimethoxyphenyl Anticancer activity via tubulin inhibition; trimethoxy groups enhance π-π stacking .

Key Insight : The benzyl group in this compound balances lipophilicity (logP ~2.8) and steric bulk, favoring moderate membrane permeability. Bulky or hydrophobic substituents (e.g., cyclohexyl) reduce enzymatic inhibition efficiency, while halogenated aryl groups improve target binding .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing N-benzyl-3-(4-nitrophenyl)acrylamide, and how is its purity validated? A: A microwave-assisted aza-Michael addition using methyl 3-(4-nitrophenyl)acrylate and benzylamine with DBU as a catalyst (75°C, 10 min) yields the compound. Post-synthesis purification involves column chromatography (hexane/ethyl acetate 80:20), and purity is confirmed via 1H^1H-NMR (e.g., δ 4.59 ppm for benzyl protons) and 13C^{13}C-NMR (e.g., δ 171.6 ppm for the carbonyl group). IR spectroscopy identifies acrylamide C=O stretching (~1693 cm1^{-1}) and nitro group vibrations (~1344 cm1^{-1}) .

Advanced Synthesis Optimization

Q: How do reaction conditions (e.g., microwave vs. conventional heating) impact the yield and selectivity of this compound? A: Microwave irradiation (75 W, 75°C) enhances reaction efficiency by reducing time (10 min vs. hours for conventional heating) and improving yield (65% vs. 32% for thermal methods). DBU catalyzes the aza-Michael addition by deprotonating the amine, accelerating nucleophilic attack on the α,β-unsaturated ester. Solvent-free protocols minimize side reactions, but solvent polarity adjustments may optimize regioselectivity .

Basic Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: 1H^1H-NMR confirms the benzyl group (δ 4.59 ppm, d, J = 5.6 Hz) and trans-vinylic protons (δ 6.55 and 7.72 ppm, J = 15.6 Hz). 13C^{13}C-NMR identifies the acrylamide carbonyl (δ 171.6 ppm) and nitrophenyl carbons (δ 124.0–150.3 ppm). IR spectroscopy validates functional groups, while mass spectrometry confirms molecular weight (e.g., m/z 365.4 for related nitrophenyl acrylamides) .

Advanced Computational Characterization

Q: How can Density Functional Theory (DFT) predict the reactivity of this compound? A: DFT calculations at the CAM-B3LYP/6-311++G(d,p) level quantify global reactivity descriptors (e.g., electrophilicity index, chemical potential). The nitrophenyl group enhances electrophilicity, enabling nucleophilic attacks. HOMO-LUMO gaps predict charge-transfer interactions with biological targets, aligning with experimental cytotoxicity data (e.g., IC50_{50} = 1 mM in HeLa cells) .

Biological Activity: Basic Insights

Q: What in vitro evidence supports the biological activity of this compound? A: Cytotoxicity assays on HeLa cells reveal an IC50_{50} of 1 mM, suggesting moderate antiproliferative activity. The nitro group’s electron-withdrawing nature enhances electrophilicity, enabling covalent interactions with cellular nucleophiles (e.g., thiols in proteins). Comparative studies show higher activity than non-nitrated analogs .

Advanced Mechanistic Studies

Q: How might this compound interact with biological targets? A: Molecular docking studies suggest binding to kinase active sites (e.g., EGFR) via hydrogen bonding (acrylamide carbonyl) and π-π stacking (nitrophenyl and benzyl groups). Thiol-trapping assays using glutathione quantify covalent adduct formation, while SPR assays measure binding kinetics (e.g., KD_D = 5–10 µM) .

Structure-Activity Relationship (SAR)

Q: How does the nitro group influence the bioactivity of this compound compared to analogs? A: The nitro group increases electrophilicity, enhancing reactivity with nucleophiles (e.g., cysteine residues). Compared to 4-bromophenyl analogs (IC50_{50} = 2.5 mM), the nitro derivative shows 2.5× higher potency. Substituent position matters: para-nitro improves activity over meta (IC50_{50} = 3 mM) due to better charge distribution .

Data Contradictions

Q: How can researchers reconcile the low cytotoxicity (1 mM IC50_{50}) of this compound with its classification as a toxic acrylamide? A: The WHO classifies acrylamides as toxic due to neurotoxicity in occupational settings, but in vitro cancer cell assays often show higher tolerance. Low toxicity here may reflect selective uptake or detoxification mechanisms. Dose-response studies in non-cancerous cells (e.g., HEK293) are critical for safety profiling .

Purification Challenges

Q: What purification strategies address by-products in this compound synthesis? A: Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted benzylamine and ester intermediates. Recrystallization from ethanol removes polar impurities. For scale-up, fractional precipitation (diethyl ether) achieves >95% purity, validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Reaction Kinetics and Mechanisms

Q: What kinetic studies elucidate the aza-Michael addition mechanism for synthesizing this compound? A: Pseudo-first-order kinetics (excess benzylamine) reveal rate dependence on DBU concentration. Activation energy (Ea_a) calculations (Arrhenius plot) show microwave irradiation lowers Ea_a by 30%, accelerating the reaction. Hammett studies correlate nitro group σ^- values with reaction rates, confirming electron-deficient acrylates favor nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 2
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